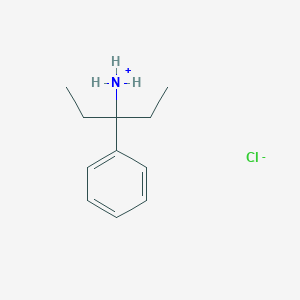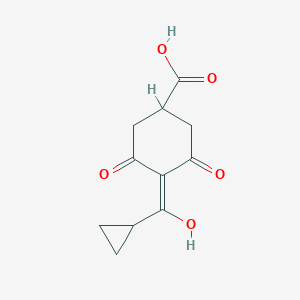
((4-(4-Propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimet hylsilane
Overview
Description
It is widely used as a UV stabilizer in various products to enhance their stability to light . Octrizole protects polymers and organic pigments from UV radiation, helping to preserve the original appearance and physical integrity of polymeric systems . It is particularly effective in polyesters, polyvinyl chlorides, styrenics, acrylics, polycarbonates, and polyvinyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octrizole involves a diazotization reaction. A mixture of sulfuric acid and water is prepared, and a certain amount of o-nitroaniline is added under stirring . The system is cooled to 0-5°C, and a 20% sodium nitrite solution is added dropwise, maintaining the temperature at 0-5°C throughout the reaction .
Industrial Production Methods: In industrial production, Octrizole is synthesized by reacting 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol with appropriate reagents under controlled conditions . The product is then purified and processed to achieve the desired quality and purity .
Chemical Reactions Analysis
Types of Reactions: Octrizole undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents . The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of Octrizole, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Octrizole has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a UV stabilizer to protect various materials from UV radiation . In biology, it is studied for its potential effects on biological systems and its interactions with other compounds . In medicine, Octrizole is investigated for its potential therapeutic applications and its role in protecting biological tissues from UV damage . In industry, it is used in the production of various polymeric materials, coatings, and other products that require UV protection .
Mechanism of Action
Octrizole exerts its effects by absorbing UV radiation and converting it into less harmful forms of energy . This process helps to protect materials and biological tissues from the damaging effects of UV radiation . The molecular targets and pathways involved in this mechanism include the absorption of UV-A and UV-B rays by the benzotriazole moiety of Octrizole .
Comparison with Similar Compounds
Octrizole is similar to other UV stabilizers, such as bisoctrizole and drometrizole . Octrizole is unique in its ability to provide broad-spectrum UV protection and its effectiveness in various polymeric systems . Similar compounds include:
- Bisoctrizole
- Drometrizole
- Bumetrizole
These compounds share similar structures and mechanisms of action but may differ in their specific applications and effectiveness .
Properties
IUPAC Name |
trimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3Si/c1-5-11-18-13-20-19(21-14-18,22-15-18)17-8-6-16(7-9-17)10-12-23(2,3)4/h6-9H,5,11,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJQWIMQVSUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148628 | |
| Record name | Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108613-97-4 | |
| Record name | Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108613974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)


![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)







![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-7-ol](/img/structure/B12975.png)
